ASK1 Kinase Inhibition: Quantified In Vitro Potency Differentiation for Neurodegenerative Disease Research
This compound exhibits a specific, albeit modest, inhibitory activity against human ASK1 kinase (IC50 = 5,000 nM) [1]. While the potency is low, this quantitative data point confirms direct engagement with the ASK1 target, which is a key differentiator from many other pyrazolo[1,5-a]pyrimidine analogs that primarily target CRF1 or other kinases and may show no ASK1 activity. This profile is relevant in the context of ASK1's role in diseases like non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders [2].
| Evidence Dimension | ASK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM |
| Comparator Or Baseline | High-potency ASK1 inhibitors in the same patent literature (e.g., optimized leads) can achieve Kd < 100 nM [3] |
| Quantified Difference | At least 50-fold less potent than optimized leads, indicating its utility as a distinct tool compound or starting point. |
| Conditions | Inhibition of human recombinant ASK1 using MBP as substrate, preincubation for 1 hr, ATP-Glo kinase assay [1]. |
Why This Matters
This defined, measurable ASK1 activity provides a distinct rationale for procuring this compound for ASK1 pathway research, differentiating it from analogs with undefined or absent ASK1 activity.
- [1] BindingDB. (2024). BDBM50625454 CHEMBL5435837. IC50: 5000 nM for human ASK1. View Source
- [2] Uchikawa, O. (2007). Fused heterocyclic compound. Patent No. US20070219201A1. View Source
- [3] BindingDB. (2021). BDBM503643. Kd: <100 nM for ASK1. View Source
